3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxy-6-((3-sulfophenyl)amino)-2-naphthalenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxy-6-((3-sulfophenyl)amino)-2-naphthalenesulfonic acid is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxy-6-((3-sulfophenyl)amino)-2-naphthalenesulfonic acid typically involves a multi-step process. The initial step often includes the diazotization of 4-amino-2-methoxyaniline, followed by coupling with 4-hydroxy-6-((3-sulfophenyl)amino)-2-naphthalenesulfonic acid under controlled pH conditions. The reaction is usually carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves precise control of temperature, pH, and reactant concentrations to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxy-6-((3-sulfophenyl)amino)-2-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxy-6-((3-sulfophenyl)amino)-2-naphthalenesulfonic acid has several applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, plastics, and inks due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in the compound’s color properties, while the sulfonic acid groups enhance its solubility in water. The molecular targets and pathways involved include interactions with proteins and nucleic acids, making it useful in biological staining and drug delivery applications.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Amino-2-methoxyphenyl)azo)benzenesulfonic acid
- 2-((4-Amino-2-methoxyphenyl)azo)-1-naphthalenesulfonic acid
- 3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulfonic acid
Uniqueness
3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxy-6-((3-sulfophenyl)amino)-2-naphthalenesulfonic acid stands out due to its dual sulfonic acid groups, which enhance its solubility and stability in aqueous solutions. This makes it particularly useful in applications requiring high solubility and stability, such as in biological staining and industrial dyeing processes.
Properties
CAS No. |
75627-19-9 |
---|---|
Molecular Formula |
C23H20N4O8S2 |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
3-[(4-amino-2-methoxyphenyl)diazenyl]-4-hydroxy-6-(3-sulfoanilino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C23H20N4O8S2/c1-35-20-10-14(24)6-8-19(20)26-27-22-21(37(32,33)34)9-13-5-7-16(12-18(13)23(22)28)25-15-3-2-4-17(11-15)36(29,30)31/h2-12,25,28H,24H2,1H3,(H,29,30,31)(H,32,33,34) |
InChI Key |
PZCJXFKUNIYUTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N=NC2=C(C=C3C=CC(=CC3=C2O)NC4=CC(=CC=C4)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.